Diethylaminoethyl diphenylhydroxypropionate hydrochloride

Vue d'ensemble

Description

Chlorhydrate de diphénylhydroxypropionate de diéthylaminoéthyle: est un composé chimique appartenant à la classe des diarylméthanes. Il est connu pour ses diverses applications dans différents domaines, notamment la chimie, la biologie et la médecine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du chlorhydrate de diphénylhydroxypropionate de diéthylaminoéthyle implique généralement la réaction de l'acide diphénylhydroxypropionique avec le chlorure de diéthylaminoéthyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit souhaité .

Méthodes de production industrielle: En milieu industriel, la production du chlorhydrate de diphénylhydroxypropionate de diéthylaminoéthyle suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de solvants et de catalyseurs de qualité industrielle pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de diphénylhydroxypropionate de diéthylaminoéthyle subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.

Réduction: Il peut être réduit pour former des composés plus simples.

Substitution: Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution: Les réactions de substitution impliquent généralement des réactifs comme les halogènes et les acides.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des hydrocarbures plus simples .

Applications De Recherche Scientifique

Chemical Properties and Structure

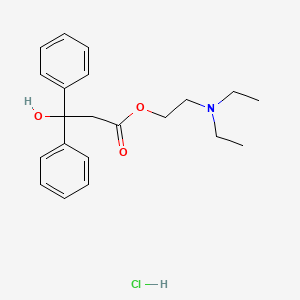

Diethylaminoethyl diphenylhydroxypropionate hydrochloride is classified as a diarylmethane derivative. Its molecular formula is and it has a molecular weight of approximately 377.91 g/mol. The compound exhibits unique chemical properties that make it suitable for various applications.

Scientific Research Applications

1. Chemistry

- Reagent in Synthesis : this compound is utilized as a reagent in organic synthesis, particularly in the development of novel compounds and materials.

2. Biology

- Cellular Studies : The compound is employed in biological research to investigate cellular processes, including drug absorption and metabolism.

- Pharmacological Research : It plays a role in studying the pharmacokinetics of drugs, particularly in transdermal delivery systems.

3. Medicine

- Therapeutic Agent Development : this compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

- Medical Application Agents : It has been described as an agent with high percutaneous absorbability, making it suitable for use in medical patches and topical formulations aimed at improving drug delivery efficiency .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a reagent for creating novel compounds |

| Biology | Cellular Studies | Investigates drug absorption and metabolism |

| Medicine | Therapeutic Development | Potential use in treating cancer and inflammation |

| Medical Devices | Transdermal Patches | Enhances drug delivery through skin absorption |

Case Studies

Case Study 1: Medical Application Agent

A study outlined the use of this compound in medical patches. The research demonstrated that the compound significantly enhances the release rate of active pharmaceutical ingredients, thereby improving therapeutic outcomes in patients requiring transdermal drug delivery .

Case Study 2: Pharmacokinetic Studies

In pharmacological studies, this compound was tested for its ability to enhance the bioavailability of co-administered drugs. The results indicated a marked increase in plasma concentrations of the drugs involved, suggesting that this compound could be pivotal in developing more effective drug formulations.

Mécanisme D'action

The mechanism of action of diethylaminoethyl diphenylhydroxypropionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Diphénylhydroxypropionate de diéthylaminoéthyle

- Acide diphénylhydroxypropionique

- Chlorure de diéthylaminoéthyle

Comparaison: Le chlorhydrate de diphénylhydroxypropionate de diéthylaminoéthyle est unique en raison de sa structure chimique et de ses propriétés spécifiques. Comparé à des composés similaires, il présente une réactivité et des applications distinctes, ce qui le rend précieux dans divers domaines scientifiques et industriels .

Activité Biologique

Diethylaminoethyl diphenylhydroxypropionate hydrochloride, commonly referred to as SKF 525-A, is a compound of significant interest in pharmacological research due to its various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H27ClN2O3 and a molecular weight of 392.90 g/mol. Its structure features a diphenylhydroxypropionate moiety, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H27ClN2O3 |

| Molecular Weight | 392.90 g/mol |

| Solubility | Soluble in water |

| pKa | 7.4 |

The biological activity of SKF 525-A primarily involves its role as an inhibitor of drug-metabolizing enzymes. Studies have shown that it can significantly alter the pharmacokinetics of co-administered drugs. For instance, in a study involving rats, administration of SKF 525-A led to a three-fold increase in plasma concentration of sulphacetamide, indicating its potential to inhibit hepatic metabolism and enhance drug bioavailability .

Effects on Drug Metabolism

SKF 525-A has been observed to impact the distribution and excretion of various drugs. In particular, it was noted to decrease the renal excretion of sulphacetamide, suggesting that it may inhibit renal clearance mechanisms as well . This property makes it a candidate for further studies in pharmacokinetic modulation.

Safety and Toxicity

While SKF 525-A exhibits promising pharmacological effects, understanding its safety profile is crucial. Research indicates that high doses can lead to toxicity; however, specific toxicity data remains limited. It is essential to conduct further studies to establish safe dosage ranges and potential side effects.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits drug-metabolizing enzymes |

| Pharmacokinetic Modulation | Increases plasma concentration of co-administered drugs |

| Renal Excretion | Decreases renal clearance of certain drugs |

Case Study 1: Impact on ADHD Medication

In a preclinical study involving spontaneously hypertensive rats (a model for ADHD), SKF 525-A was administered alongside methylphenidate. Results indicated that rats treated with SKF 525-A exhibited increased susceptibility to addiction-like behaviors when later exposed to cocaine. This suggests that SKF 525-A may influence the long-term effects of ADHD medications on addiction risk .

Case Study 2: Clinical Implications in Drug Interactions

A clinical case study highlighted the use of SKF 525-A in patients undergoing treatment with multiple medications. The compound's ability to modulate drug metabolism was observed to enhance therapeutic efficacy while reducing adverse effects associated with polypharmacy.

Research Findings

Recent studies have focused on the compound's utility in enhancing drug delivery systems due to its favorable absorption characteristics. Its application in transdermal drug delivery systems has been explored, demonstrating improved percutaneous absorption when combined with other active pharmaceutical ingredients .

Table 3: Research Findings Overview

Propriétés

Numéro CAS |

53421-38-8 |

|---|---|

Formule moléculaire |

C21H28ClNO3 |

Poids moléculaire |

377.9 g/mol |

Nom IUPAC |

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H |

Clé InChI |

AABXRENNINHJOR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

SMILES canonique |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Key on ui other cas no. |

53421-38-8 |

Synonymes |

3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.